N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is a complex organic compound characterized by the presence of several functional groups. These include a furan ring, a dihydropyridazine ring, and a thiophene sulfonamide group. The compound’s diverse functional groups make it an intriguing subject for chemical research, owing to its potential reactivity and broad range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide involves multiple steps. The synthesis typically begins with the formation of the dihydropyridazine ring, followed by the attachment of the furan and thiophene sulfonamide groups. Key reagents include furfural, hydrazine derivatives, and thiophene-2-sulfonyl chloride. Common reaction conditions involve the use of organic solvents like dichloromethane or dimethylformamide, with the reactions often catalyzed by acids or bases under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, typically involving batch or continuous-flow processes. Efficiency and yield optimization are paramount, employing advanced techniques like microwave-assisted synthesis and high-throughput screening of reaction conditions. Purification processes like crystallization, distillation, or chromatography are essential to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidative reactions, often leading to the formation of epoxides or ring-opened products.
Reduction: The dihydropyridazine ring can be reduced to its corresponding pyridazine form.
Substitution: The sulfonamide group is prone to nucleophilic substitutions, often yielding sulfonamide derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction processes. Substitution reactions typically utilize strong nucleophiles such as amines or alkoxides, often under reflux conditions.
Major Products
The major products depend on the specific reaction pathway:
Oxidation can yield epoxides or aldehydes.
Reduction typically results in reduced dihydropyridazine derivatives.
Substitution can produce a variety of sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing complex molecules and is used in research focused on developing new synthetic methodologies.
Biology
Biologically, compounds containing sulfonamide groups are known for their potential as enzyme inhibitors. This compound could be investigated for its inhibitory effects on enzymes such as carbonic anhydrase or proteases, making it a candidate for drug development.
Medicine
In medicine, the compound's structural features suggest potential as a pharmacophore. It may be explored for therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, leveraging its unique functional groups.
Industry
In industry, the compound may find applications in materials science, particularly in the development of organic semiconductors or as a building block for complex polymers with specific electronic properties.
Mechanism of Action
The mechanism by which N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can interact with amino acid residues in enzyme active sites, inhibiting their function. The furan and dihydropyridazine rings may facilitate binding to hydrophobic pockets within proteins, enhancing specificity and potency.
Comparison with Similar Compounds
Compared to similar compounds, such as other sulfonamide-containing heterocycles, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide stands out due to its combination of a furan and dihydropyridazine ring. This unique structure enhances its versatility in chemical reactions and potential biological activities. Similar compounds include:
N-(furan-2-yl)methanesulfonamide
N-(3-furylsulfonyl)pyridazine-6-amine
Thiophene-2-sulfonamide derivatives
Each of these compounds has distinct properties, but none combine all the features of this compound, making it a unique and valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c19-14-7-6-12(13-4-1-10-22-13)17-18(14)9-3-8-16-24(20,21)15-5-2-11-23-15/h1-2,4-7,10-11,16H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRCSDVBGGSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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